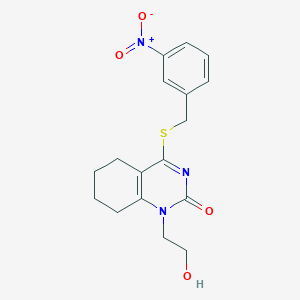
1-(2-hydroxyethyl)-4-((3-nitrobenzyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-hydroxyethyl)-4-((3-nitrobenzyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one is a useful research compound. Its molecular formula is C17H19N3O4S and its molecular weight is 361.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(2-hydroxyethyl)-4-((3-nitrobenzyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one is a complex organic compound with a unique structural framework that suggests potential biological activities. This compound features a tetrahydroquinazolinone core, which is known for various pharmacological effects. The presence of the hydroxyl group and the nitrobenzyl thioether moiety enhances its lipophilicity and biological interactions, making it a candidate for further pharmacological studies.
- Molecular Formula : C₁₆H₁₇N₃O₄S
- Molecular Weight : 347.39 g/mol
- CAS Number : 942013-24-3
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing primarily on its antimicrobial, anticancer, and anti-inflammatory properties. Below are detailed findings from recent research:
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with electron-withdrawing groups like nitro groups have shown enhanced activity against various pathogens compared to those with electron-donating groups .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Activity Type | Notable Features |
|---|---|---|
| Nitrobenzyl derivatives | Antibacterial | Effective against Gram-positive bacteria |
| 3-Nitrophenyl-thiourea derivatives | Antifungal | Inhibition of fungal growth |
| Cyclopentapyrimidinone derivatives | Broad-spectrum | Effective against multiple pathogens |
Anticancer Activity
The compound's structural features suggest potential anticancer properties. Nitrobenzyl derivatives have been reported to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines . The mechanism often involves the disruption of tubulin polymerization and interference with signaling pathways associated with cell survival.
Case Study:
In a study involving several nitrobenzyl compounds, one derivative demonstrated significant cytotoxicity against human breast cancer cells (MCF-7). The study highlighted that the compound induced apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins.
Anti-inflammatory Effects
Nitro-containing compounds have also been associated with anti-inflammatory activities. For example, certain nitrobenzyl derivatives have been shown to reduce inflammation markers in animal models by inhibiting pro-inflammatory cytokines and modulating immune responses .
The biological activities of this compound may be attributed to:
- Inhibition of Enzymatic Pathways : Compounds targeting specific enzymes involved in pathogen metabolism.
- Disruption of Cell Signaling : Interference with pathways that regulate cell growth and apoptosis.
- Enhanced Lipophilicity : Improved membrane penetration leading to increased bioavailability.
特性
IUPAC Name |
1-(2-hydroxyethyl)-4-[(3-nitrophenyl)methylsulfanyl]-5,6,7,8-tetrahydroquinazolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4S/c21-9-8-19-15-7-2-1-6-14(15)16(18-17(19)22)25-11-12-4-3-5-13(10-12)20(23)24/h3-5,10,21H,1-2,6-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYUSCADZPHXALC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC(=O)N2CCO)SCC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














